molecular formula C5H12ClNS B2601086 N-methylthiolan-3-amine hydrochloride CAS No. 2227107-35-7; 933727-56-1

N-methylthiolan-3-amine hydrochloride

Cat. No.: B2601086
CAS No.: 2227107-35-7; 933727-56-1
M. Wt: 153.67
InChI Key: LEDVAKZVUYMJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylthiolan-3-amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a thiolane (tetrahydrothiophene) ring substituted with a methylamine group at the 3-position. This compound is structurally related to pharmacologically active amines, such as tricyclic antidepressants (e.g., amitriptyline hydrochloride) and selective serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine intermediates) . Its synthesis typically involves alkylation or substitution reactions on the thiolane backbone, followed by hydrochlorination to enhance stability and solubility.

Properties

IUPAC Name

N-methylthiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDVAKZVUYMJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCSC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amitriptyline Hydrochloride

Amitriptyline hydrochloride, a tricyclic antidepressant, shares the tertiary amine hydrochloride moiety with N-methylthiolan-3-amine hydrochloride. Key differences include:

  • Structure : Amitriptyline features a dibenzocycloheptene ring system, whereas N-methylthiolan-3-amine has a thiolane ring.
  • Analytical Performance: RP-HPLC methods validated for amitriptyline hydrochloride demonstrate accuracy ranges of 98.2–101.5% and stability in solution for up to 48 hours under ambient conditions .

N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-amine

This duloxetine intermediate shares functional groups (tertiary amine, aromatic systems) with this compound. Notable contrasts include:

  • Synthesis : The duloxetine intermediate is synthesized via nucleophilic substitution using sodium hydride and 1-fluoronaphthalene, yielding a planar thiophene-naphthalene system . This compound’s synthesis likely involves simpler alkylation due to its smaller thiolane ring.
  • Crystallinity : The duloxetine intermediate forms stable crystals via dipole-dipole interactions, whereas this compound’s packing may rely more on ionic interactions due to its hydrochloride salt form .

Dosulepin Hydrochloride

Dosulepin hydrochloride, another tricyclic antidepressant, differs in its bicyclic ring system but shares the hydrochloride salt and tertiary amine group.

Key Analytical and Stability Data for Comparable Compounds

Compound Accuracy (% Recovery) Stability (Hours) Chromatographic Method Reference
Amitriptyline hydrochloride 98.2–101.5 48 RP-HPLC
Dosulepin hydrochloride N/A >24 RP-HPLC
Duloxetine intermediate N/A N/A X-ray crystallography

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